Benzenesulfonic acid, 2,4-diamino-5-[(2-hydroxy-5-nitrophenyl)azo]-, monosodium salt
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for complex organic molecules containing multiple functional groups. According to official chemical databases, the systematic name is sodium 2,4-diamino-5-[2-(3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazin-1-yl]benzene-1-sulfonate. This nomenclature reflects the complete structural complexity of the molecule, incorporating the benzene ring system with amino substituents, the azo linkage, and the sulfonate functionality.
The molecular structure consists of two aromatic ring systems connected through an azo bridge ($$-N=N-$$). The primary benzene ring carries two amino groups at positions 2 and 4, along with a sulfonate group that forms the sodium salt. The secondary aromatic system features a hydroxyl group and a nitro substituent, creating a comprehensive conjugated system. The structural representation reveals the compound's classification as a single azo dye, where the azo linkage serves as the chromophoric center responsible for the compound's coloring properties.
The molecular formula has been consistently reported as C₁₂H₁₀N₅NaO₆S across multiple authoritative sources. This formula indicates the presence of twelve carbon atoms, ten hydrogen atoms, five nitrogen atoms, one sodium atom, six oxygen atoms, and one sulfur atom. The molecular weight is calculated as 375.29 grams per mole, providing essential information for stoichiometric calculations and analytical determinations.
The three-dimensional structural arrangement of this compound exhibits specific stereochemical features, particularly regarding the azo linkage configuration. Chemical databases indicate the presence of one E/Z center, suggesting geometric isomerism possibilities around the azo bond. The compound is characterized as achiral, with zero defined stereocenters, simplifying its structural analysis and synthetic considerations.
Common Synonyms and Industrial Designations (Mordant Brown 33, Colour Index 13250)
The compound is widely recognized in industrial and commercial applications under the designation Mordant Brown 33, which serves as its primary common name in textile and dyeing industries. This designation reflects both its application as a mordant dye and its characteristic brown coloration. The Colour Index number 13250 provides an internationally standardized identification system used throughout the global dyeing industry.
Industrial literature documents numerous alternative names and designations for this compound, reflecting its widespread commercial utilization. These include Acid Chrome Brown RH, Acid Mordant Brown RH, Chrome Brown RH, and Solochrome Brown RH. The variety of commercial names often relates to specific manufacturers or regional preferences, with designations such as Atlantic Chrome Brown RH, Alizarine Chrome Brown RH, and Omega Chrome Brown 2R appearing in various commercial contexts.
The systematic chemical nomenclature alternatives include multiple acceptable variants such as "2,4-diamino-5-[(2-hydroxy-5-nitrophenyl)azo]benzenesulfonic acid sodium salt" and "sodium 2,4-diamino-5-(2-hydroxy-5-nitrophenylazo)benzenesulphonate". These variations reflect different approaches to describing the same molecular structure while maintaining chemical accuracy. The compound is also referenced by its NSC number (NSC-47697) in certain chemical databases, providing an additional identification mechanism.
European regulatory systems recognize the compound under EINECS number 222-810-5, which serves as the official European inventory designation. This number facilitates regulatory compliance and international trade documentation. The compound's unique ingredient identifier (HW6KSE69YM) in pharmaceutical and regulatory databases provides another layer of identification specificity.
CAS Registry Numbers and Molecular Formula Validation (3618-62-0, 1082653-05-1)
The Chemical Abstracts Service registry system assigns two distinct numbers to this compound, reflecting different registration contexts and structural representations. The primary CAS number 3618-62-0 corresponds to the basic chemical entity and appears consistently across multiple authoritative chemical databases. This registration number serves as the most widely recognized identifier for the compound in chemical literature and commercial applications.
Properties
IUPAC Name |
sodium;2,4-diamino-5-[(2-hydroxy-5-nitrophenyl)diazenyl]benzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O6S.Na/c13-7-4-8(14)12(24(21,22)23)5-9(7)15-16-10-3-6(17(19)20)1-2-11(10)18;/h1-5,18H,13-14H2,(H,21,22,23);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHMUUKSTOXAOST-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])N=NC2=CC(=C(C=C2N)N)S(=O)(=O)[O-])O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N5NaO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0063101 | |
| Record name | C.I. Mordant Brown 33 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0063101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3618-62-0, 1082653-05-1 | |
| Record name | C.I. 13250 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003618620 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mordant Brown 33 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1082653051 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenesulfonic acid, 2,4-diamino-5-[2-(2-hydroxy-5-nitrophenyl)diazenyl]-, sodium salt (1:1) | |
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| Record name | C.I. Mordant Brown 33 | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium 2,4-diamino-5-(2-hydroxy-5-nitrophenylazo)benzenesulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.737 | |
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| Record name | Mordant brown 33 | |
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Biological Activity
Benzenesulfonic acid, 2,4-diamino-5-[(2-hydroxy-5-nitrophenyl)azo]-, monosodium salt (CAS Number: 3618-62-0) is a compound with significant biological activity and potential applications in various fields, including pharmaceuticals and environmental science. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₂H₁₀N₅NaO₆S
- Molecular Weight : 375.291 g/mol
- InChI Key : QHMUUKSTOXAOST-UHFFFAOYSA-M
- LogP : 0.188
Biological Activity Overview
The biological activity of benzenesulfonic acid derivatives, particularly those with azo groups, has been extensively studied. These compounds exhibit various activities, including antimicrobial, antidiabetic, and anticancer properties.
Antimicrobial Activity
Research indicates that azo compounds can inhibit the growth of various bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways. For instance, studies have shown that certain azo dyes can act as effective antibacterial agents against strains like Escherichia coli and Staphylococcus aureus.
Antidiabetic Properties
Azo compounds have been evaluated for their potential in managing diabetes through the inhibition of enzymes such as α-amylase and α-glucosidase. These enzymes are crucial for carbohydrate digestion; inhibiting them can lead to lower blood glucose levels. In vitro studies have demonstrated that benzenesulfonic acid derivatives can significantly reduce glucose absorption in intestinal models.
Study 1: Antimicrobial Efficacy
A study published in Journal of Applied Microbiology evaluated the antimicrobial efficacy of various azo compounds, including benzenesulfonic acid derivatives. The results indicated a strong correlation between the structure of the compounds and their antimicrobial activity. The study highlighted that modifications in the azo linkage could enhance efficacy against specific pathogens .
Study 2: Antidiabetic Activity
Another significant study focused on the antidiabetic properties of benzenesulfonic acid derivatives. The research utilized enzyme inhibition assays to measure the effectiveness of these compounds in lowering blood glucose levels. Results showed that certain derivatives exhibited IC50 values comparable to established antidiabetic drugs, indicating their potential as therapeutic agents .
Study 3: Mechanistic Insights
Quantum chemical calculations and molecular dynamics simulations have provided insights into the interaction mechanisms of these compounds at the molecular level. Such studies suggest that the presence of sulfonic acid groups enhances solubility and bioavailability, which are critical for their biological activities .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₀N₅NaO₆S |
| Molecular Weight | 375.291 g/mol |
| LogP | 0.188 |
| CAS Number | 3618-62-0 |
| Antimicrobial Activity | Effective against E. coli |
| Antidiabetic IC50 | Comparable to established drugs |
Scientific Research Applications
High-Performance Liquid Chromatography (HPLC)
Benzenesulfonic acid, 2,4-diamino-5-[(2-hydroxy-5-nitrophenyl)azo]-, monosodium salt is primarily used in HPLC for the separation and analysis of complex mixtures. The following methodologies are notable:
- Reverse Phase HPLC : This method employs a mobile phase consisting of acetonitrile (MeCN), water, and phosphoric acid or formic acid for mass spectrometry compatibility. The compound can be effectively analyzed using Newcrom R1 columns, which are designed for low silanol activity and improved separation efficiency .
| Method | Mobile Phase Components | Column Type |
|---|---|---|
| HPLC | MeCN, Water, Phosphoric Acid | Newcrom R1 |
Preparative Separation
The compound's properties allow it to be utilized in preparative chromatography for isolating impurities and conducting pharmacokinetic studies. Its scalability makes it suitable for various laboratory applications .
Dye Precursor
Benzenesulfonic acid derivatives are often used as intermediates in the synthesis of azo dyes. The specific compound under discussion can serve as a precursor for:
- Azo Dye Synthesis : It is involved in the production of colored compounds used in textiles, food, and cosmetics due to its ability to form stable azo bonds with aromatic amines .
Analytical Chemistry Research
In a study focused on the analytical performance of benzenesulfonic acid derivatives, researchers demonstrated its effectiveness in separating complex biological samples using HPLC techniques. The study highlighted the compound's role in improving resolution and sensitivity in assays related to pharmacokinetics .
Environmental Monitoring
Another significant application is in environmental chemistry, where benzenesulfonic acid derivatives are utilized to monitor pollutants in water sources. The compound's ability to form complexes with various metal ions enhances its utility in detecting trace contaminants .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
Key structural analogs differ in substituents on the aromatic rings, influencing solubility, chromophore properties, and applications.
Table 1: Structural and Functional Comparison
Substituent Impact :
- Nitro Groups : Increase electron-withdrawing effects, shifting absorption spectra (bathochromic shift) and enhancing lightfastness. The di-nitro analog (10114-76-8) likely exhibits darker hues but reduced solubility .
- Methoxy/Methyl Groups : Electron-donating groups (e.g., -OCH₃ in 40947-69-1) reduce polarity, increasing hydrophobicity (higher LogP) and altering metal-binding capacity .
- Dual Azo Groups : Compounds like Mordant Brown 18 form stronger coordination complexes with metals, improving washfastness but requiring stricter mordanting conditions .
Physical and Chemical Properties
Table 2: Key Property Comparison
Analytical Methods :
- HPLC : The target compound is analyzed using a Newcrom R1 column with MeCN/water/phosphate buffer . Polar analogs (e.g., di-nitro) may require higher aqueous content, while hydrophobic derivatives (e.g., methyl-substituted) need gradient elution with MeCN .
Preparation Methods
Sulfonation and Reduction Route
- Starting Material: m-Phenylenediamine or related aromatic amines.
- Sulfonation: The aromatic amine undergoes sulfonation using oleum or concentrated sulfuric acid to introduce the sulfonic acid group selectively at the 2-position relative to the amino groups.
- Reduction: Nitro groups (if present initially) are reduced to amino groups using catalytic hydrogenation or chemical reducing agents.
- Isolation: The product is isolated as the sodium salt by neutralization with sodium hydroxide or sodium carbonate.
This method is described in patent CN101337915A and CN1900058A, emphasizing control over reaction conditions such as temperature, solvent choice (organic solvents or aqueous media), and acid concentration to optimize yield and purity.
Process Parameters and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Sulfonation agent | Oleum or concentrated H2SO4 | Ensures sulfonic acid group introduction |
| Temperature | 50–120 °C | Controlled to prevent over-sulfonation |
| Reaction time | 1–4 hours | Dependent on scale and reagent purity |
| Reduction method | Catalytic hydrogenation or chemical reductants | Selective reduction of nitro to amino groups |
| Neutralization agent | NaOH or Na2CO3 | To obtain monosodium salt form |
| Solvent | Water or organic solvents (acetophenone, etc.) | Solvent choice affects purity and yield |
This process achieves high purity 2,4-diaminobenzenesulfonic acid sodium salt, suitable for subsequent azo coupling.
Azo Coupling to Form Benzenesulfonic Acid, 2,4-diamino-5-[(2-hydroxy-5-nitrophenyl)azo]-, Monosodium Salt
The final compound is synthesized by azo coupling of the prepared 2,4-diaminobenzenesulfonic acid sodium salt with a diazonium salt derived from 2-hydroxy-5-nitroaniline:
Diazotization
Coupling Reaction
- Coupling partner: 2,4-diaminobenzenesulfonic acid sodium salt.
- Conditions: Slightly alkaline medium (pH ~8–10) to facilitate nucleophilic attack.
- Temperature: Maintained at 0–10 °C to control reaction rate and avoid side reactions.
- Isolation: The azo dye is precipitated or crystallized from the reaction mixture.
This azo coupling step is critical for introducing the azo (-N=N-) linkage and the 2-hydroxy-5-nitrophenyl moiety, imparting the characteristic properties of the compound.
Purification and Characterization
- Purification: Typically involves recrystallization from water or aqueous alcohol mixtures to remove impurities.
- Chromatographic Analysis: Reverse phase High-Performance Liquid Chromatography (RP-HPLC) using acetonitrile-water-phosphoric acid mobile phase is utilized for purity assessment and preparative isolation of impurities.
- Mass Spectrometry Compatibility: For MS applications, phosphoric acid in the mobile phase is replaced with formic acid to ensure compatibility.
Summary Table of Preparation Steps
| Step | Description | Key Conditions/Notes |
|---|---|---|
| 1. Sulfonation | Introduce sulfonic acid group on m-phenylenediamine | Use oleum or concentrated H2SO4, 50–120 °C |
| 2. Reduction | Convert nitro groups to amino groups | Catalytic hydrogenation or chemical reductants |
| 3. Neutralization | Form sodium salt of 2,4-diaminobenzenesulfonic acid | Use NaOH or Na2CO3, aqueous medium |
| 4. Diazotization | Prepare diazonium salt from 2-hydroxy-5-nitroaniline | NaNO2 + HCl, 0–5 °C |
| 5. Azo Coupling | Couple diazonium salt with diamino sulfonic acid salt | pH 8–10, 0–10 °C |
| 6. Purification | Recrystallization and chromatographic purification | RP-HPLC with MeCN-water-phosphoric acid |
Research Findings and Industrial Relevance
- The patented processes emphasize sustainable and scalable chemical routes with inherent recycle of acidic streams generated during synthesis, reducing environmental impact.
- Optimization of solvent systems and reaction parameters improves yield and purity, essential for industrial dye and pharmaceutical intermediate production.
- The compound's analysis by RP-HPLC ensures quality control in manufacturing, supporting its application in high-performance liquid chromatography and pharmacokinetics studies.
Q & A
Basic Research Question
- Nuclear Magnetic Resonance (NMR) : ¹H NMR (D₂O, 400 MHz) identifies aromatic protons (δ 6.8–8.2 ppm) and confirms azo (-N=N-) linkage absence in reduced forms .
- Mass Spectrometry (MS) : ESI-MS in negative mode detects [M–Na]⁻ ions (m/z ~467) and fragments (e.g., m/z 285 for the de-sulphonated azo group) .
- UV-Vis Spectroscopy : λmax at 420–450 nm (azo chromophore) with ε ~1.5×10⁴ L·mol⁻¹·cm⁻¹ quantifies concentration .
What mechanisms govern its interaction with biological macromolecules, and how can these be studied?
Advanced Research Question
The azo group and sulfonate moieties enable binding to proteins (e.g., serum albumin) via hydrophobic pockets and electrostatic interactions. Methodologies include:
- Isothermal Titration Calorimetry (ITC) : Measures binding constants (Kd ~10⁻⁶ M) and thermodynamic parameters (ΔH, ΔS) .
- Fluorescence Quenching : Tryptophan residue fluorescence quenching in bovine serum albumin (BSV) at λex 280 nm/λem 340 nm reveals Stern-Volmer constants .
- Molecular Docking : AutoDock Vina simulates binding poses, identifying favorable interactions with Tyr-411 and Lys-414 residues .
How can computational modeling predict its photodegradation pathways and electronic properties?
Advanced Research Question
Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates:
- Frontier Molecular Orbitals : HOMO-LUMO gaps (~3.2 eV) correlate with UV-Vis absorption bands .
- Degradation Pathways : Simulated UV irradiation (TD-DFT) predicts cleavage at the azo bond, forming nitroso intermediates and sulfonate radicals .
- Solvent Effects : Polarizable Continuum Model (PCM) evaluates aqueous stability, showing increased degradation in alkaline conditions (pH >9) .
What factors influence its solubility and stability in aqueous systems?
Basic Research Question
- pH-Dependent Solubility : Solubility peaks at pH 7–8 (≥50 g/L) due to sulfonate group ionization. Acidic conditions (pH <3) precipitate the compound .
- Thermal Stability : TGA analysis shows decomposition onset at 220°C (N₂ atmosphere, 10°C/min).
- Light Sensitivity : Accelerated aging under UV light (λ = 365 nm) reduces absorbance by 40% over 72 hours, requiring storage in amber glass .
How do contradictory data on its toxicity profiles arise, and how can they be resolved?
Advanced Research Question
Discrepancies in EC50 values (e.g., 2–50 µM in zebrafish embryos) stem from:
- Assay Variability : MTT vs. resazurin assays yield differing cytotoxicity thresholds .
- Metabolite Interference : LC-MS/MS identifies nitro-reduced metabolites (e.g., 2,4-diaminobenzenesulfonic acid) with distinct toxicities .
- Standardization : OECD TG 234 guidelines recommend harmonizing exposure durations (96 hrs) and solvent controls (DMSO <0.1%) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
